rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

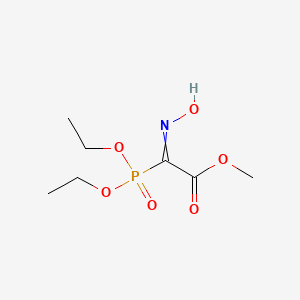

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5: is a synthetic compound that belongs to the family of fatty acid esters. It is a deuterated analog of rac 1,2-Bis-palmitoyl-3-chloropropanediol, where deuterium atoms replace some of the hydrogen atoms. This compound is primarily used in research settings, particularly in the fields of lipid biochemistry and toxicology .

Applications De Recherche Scientifique

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is used in various scientific research applications, including:

Lipid Biochemistry: It serves as a standard for mass spectrometry calibration and quantitative analysis of lipid compounds.

Toxicology: Used to study the toxic effects of chloropropanediol esters in biological systems.

Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying chloropropanediol esters in food products.

Mécanisme D'action

Target of Action

It is known to be a 3-monochloropropane-1,2-diol (3-mcpd) ester , which suggests that it may interact with biological targets in a similar manner to other 3-MCPD esters.

Mode of Action

It is a chlorinated derivative of palmitic acid with deuterium substituted on the chloropropane moiety . The chlorine is a good leaving group and can undergo substitution reactions .

Result of Action

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 has been found to induce renal tubular necrosis and a decrease in spermatids, but no gross pathological changes, in mice .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found as a contaminant in edible olive oils, with the lowest and highest concentrations in extra virgin and olive pomace oils, respectively . It has also been found in cottonseed and palm oils, as well as in shortening .

Méthodes De Préparation

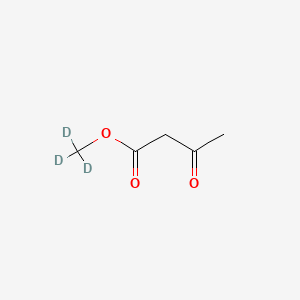

Synthetic Routes and Reaction Conditions: : The synthesis of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 involves the esterification of 3-chloropropane-1,2-diol with palmitic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The deuterated version is synthesized similarly, with deuterated reagents .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: : rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: Yields palmitic acid and 3-chloropropane-1,2-diol.

Comparaison Avec Des Composés Similaires

Similar Compounds

rac 1,2-Bis-palmitoyl-3-chloropropanediol: The non-deuterated analog.

3-Chloropropane-1,2-diol Dipalmitate: Another ester of 3-chloropropane-1,2-diol with palmitic acid.

Uniqueness: : rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry for distinguishing between different isotopic forms of compounds .

Propriétés

IUPAC Name |

(3-chloro-1,1,2,3,3-pentadeuterio-2-hexadecanoyloxypropyl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWXVGSHNINWHB-YYRBTATQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is a deuterated compound used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis for the quantification of 2-chloro-1,3-propanediol (2-MCPD) fatty acid esters in food samples []. 2-MCPD esters are concerning contaminants found in refined oils, and accurate quantification is crucial due to their potential toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)

![Tricyclo[2.2.1.02,6]heptan-3-ol, 1-nitro-, stereoisomer (9CI)](/img/new.no-structure.jpg)

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)